GABA Aminotransferase (GABA-AT) Inactivation Kinetics: Tetrahydrothiophene Scaffold Versus Vigabatrin
In a head-to-head comparative study of GABA-AT inactivators, compound 17 (a tetrahydrothiophene-based analog containing the Thiolan-3-amine scaffold) demonstrated an inactivation rate constant (kᵢₙₐ꜀ₜ) approximately 20-fold greater than (S)-vigabatrin, the FDA-approved comparator [1]. Compound 16, another tetrahydrothiophene derivative, required >100-fold lower effective doses than vigabatrin in a multiple-hit rat model of infantile spasms and provided longer-lasting seizure suppression (3 days vs. 1 day for vigabatrin) [2]. Additionally, compound 16 exhibited no measurable off-target inactivation of alanine aminotransferase or aspartate aminotransferase, a selectivity advantage over vigabatrin [3]. Table 1 in the patent source reports kᵢₙₐꜰꜰ/kᵢ values: compound 17 = 0.8; (S)-vigabatrin = 0.11, representing a ~7.3-fold improvement in inactivation efficiency [4].
| Evidence Dimension | GABA-AT inactivation kinetics |
|---|---|
| Target Compound Data | Compound 17 (tetrahydrothiophene scaffold): kᵢₙₐꜰꜰ/kᵢ = 0.8; inactivation rate ~20× vigabatrin; Compound 16: >100× lower effective dose than vigabatrin |
| Comparator Or Baseline | (S)-vigabatrin: kᵢₙₐꜰꜰ/kᵢ = 0.11; kᵢₙₐ꜀ₜ = 0.37; daily dose 1–3 g |
| Quantified Difference | ~7.3-fold improvement in inactivation efficiency (kᵢₙₐꜰꜰ/kᵢ); ~20-fold faster inactivation rate; >100-fold lower effective dose; 3× longer duration of effect (3 days vs. 1 day) |
| Conditions | Recombinant GABA-AT enzyme assay; multiple-hit rat model of infantile spasms; selectivity assessed against alanine aminotransferase and aspartate aminotransferase |
Why This Matters
For programs targeting GABA-AT for epilepsy or neurological disorders, the tetrahydrothiophene scaffold provides a quantifiable, order-of-magnitude advantage in inactivation kinetics and in vivo potency over the established clinical comparator, justifying selection of Thiolan-3-amine as a core building block for analog development.
- [1] Silverman RB, Le HV, Hawker DD. Tetrahydrothiophene-based GABA Aminotransferase Inactivators. US Patent Application US2018/0051001 A1. Northwestern University, 2018. Table 1: Kinetic constants; compound 17 vs. (S)-vigabatrin. View Source
- [2] Silverman RB, Le HV, Hawker DD. US Patent Application US2018/0051001 A1. Paragraph [0090]: 16 tested in multiple-hit rat model; >100-fold lower doses than vigabatrin; 3-day vs. 1-day efficacy. View Source
- [3] Silverman RB, Le HV, Hawker DD. US Patent Application US2018/0051001 A1. Paragraph [0085]: 16 did not inactivate off-target aminotransferases. View Source
- [4] Silverman RB, Le HV, Hawker DD. US Patent Application US2018/0051001 A1. Table 1: kᵢₙₐꜰꜰ/kᵢ = 0.8 (compound 17) vs. 0.11 ((S)-vigabatrin). View Source
